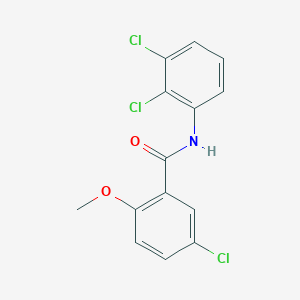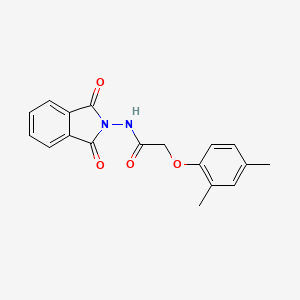
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole, also known as DNBP, is a synthetic compound that has been widely used in scientific research. DNBP is a pyrrole derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is not fully understood. However, it is believed that 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole exerts its biological effects by binding to specific targets, such as GPCRs and proteins. The binding of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole to these targets can activate or inhibit downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole can inhibit the growth of cancer cells, reduce inflammation, and modulate glucose metabolism. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been shown to bind to and activate GPR35, which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been extensively studied, and its biological effects have been well-characterized. However, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole also has some limitations for lab experiments. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is a relatively toxic compound, and caution should be taken when handling it. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole also has limited solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. One potential direction is the development of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the biological effects of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. Further studies are also needed to explore the potential applications of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole involves the reaction of 4-nitrobiphenyl with 2,5-dimethylpyrrole in the presence of a catalyst. The reaction yields 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole as a yellow crystalline solid with a melting point of 150-152°C. The purity of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been extensively used in scientific research for its potential applications in various fields. In medicinal chemistry, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as an antitumor agent. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been studied for its potential as an anti-inflammatory agent. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo.
In pharmacology, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs). 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to bind to and activate the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
In biochemistry, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as a fluorescent probe for detecting protein-ligand interactions. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to bind to proteins with high affinity and specificity, and the resulting fluorescence signal can be used to monitor protein-ligand interactions in real-time.
Propiedades
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-4-14(2)19(13)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20(21)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMNZDGIJIMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4'-nitrobiphenyl-4-yl)-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)




![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)
![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
